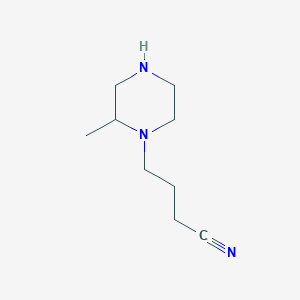
4-(2-Methylpiperazin-1-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpiperazin-1-yl)butanenitrile is a chemical compound with the molecular formula C9H17N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a butanenitrile chain .作用機序
The mechanism of action of 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile is not fully understood. However, it is believed to interact with various enzymes and cellular receptors, leading to the production of various metabolites and other compounds. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH levels in cells. In addition, it has been shown to interact with various cellular receptors, leading to the production of various metabolites and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile are not well understood. However, it has been shown to interact with various enzymes and cellular receptors, leading to the production of various metabolites and other compounds. In addition, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH levels in cells. Furthermore, it has been shown to interact with various cellular receptors, leading to the production of various metabolites and other compounds.
実験室実験の利点と制限
The main advantage of using 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. Furthermore, it can be used in a wide range of reactions, including the synthesis of drugs and other compounds. However, there are some limitations to using this compound in lab experiments. For example, it is relatively insoluble in water, so it cannot be used in aqueous solutions. In addition, it is a relatively expensive compound, so it may not be cost-effective for some experiments.
将来の方向性
The future directions for the use of 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile are vast. It could be used in the development of new drugs and other compounds, as well as in the study of enzyme mechanisms and the development of new materials. In addition, it could be used in the development of new analytical techniques and the synthesis of new polymers and nanomaterials. Furthermore, it could be used in the study of biochemical and physiological processes, as well as in the development of new diagnostic tools and treatments. Finally, it could be used in the development of new catalysts and the synthesis of new organic molecules.
合成法
4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile can be synthesized from the reaction of piperazine and 2-bromo-2-methylbutanenitrile. In this reaction, the piperazine is treated with sodium hydroxide to form the sodium salt of piperazine, which is then reacted with 2-bromo-2-methylbutanenitrile in the presence of a base, such as potassium carbonate. The resulting product is then purified by recrystallization.
科学的研究の応用
4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile is used in various scientific research applications, such as the synthesis of drugs, the study of enzyme mechanisms, and the development of new materials. In the medical field, this compound has been used to synthesize various drugs, such as anticonvulsants, anti-inflammatory agents, and antiviral agents. In the field of enzyme research, this compound has been used to study the mechanisms of various enzymes, such as carbonic anhydrase and cytochrome P450. In the field of materials science, this compound has been used to synthesize new materials, such as polymers and nanomaterials.
Safety and Hazards
特性
IUPAC Name |
4-(2-methylpiperazin-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9-8-11-5-7-12(9)6-3-2-4-10/h9,11H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMNDKBWZBTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

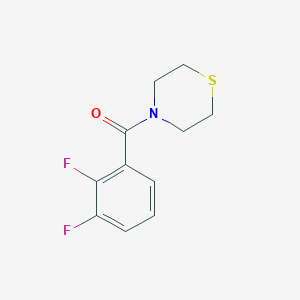
![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)

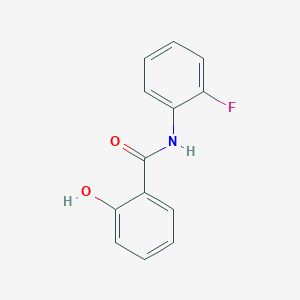

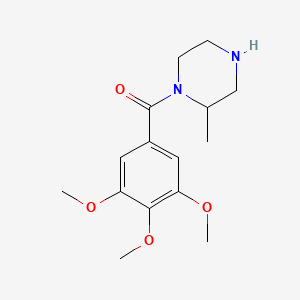
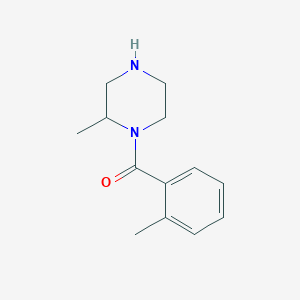

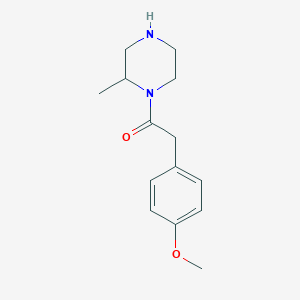


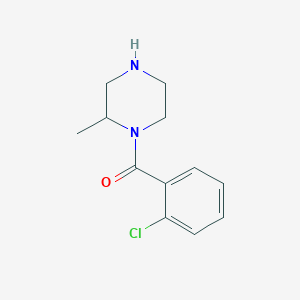
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)